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molecular formula C10H11F2NO2 B8361742 Ethyl 4-amino-2,5-difluoro-3-methylbenzoate

Ethyl 4-amino-2,5-difluoro-3-methylbenzoate

Cat. No. B8361742
M. Wt: 215.20 g/mol
InChI Key: RXNZSRLTIUJRHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05935952

Procedure details

In 60 ml of methanol was suspended 14.2 g of stannous chloride, and to this suspension was dropwise added a solution of 10.0 g of ethyl 4-azido-2,5-difluoro-3-methylbenzoate in 20 ml of methanol at room temperature over one hour, after which the resulting mixture was stirred at the same temperature for 30 minutes. The methanol was removed by distillation under reduced pressure, and to the residue obtained were added 300 ml of diethyl ether and 100 ml of water, after which the pH was adjusted to 12.5 with 2N aqueous sodium hydroxide solution. The organic layer formed was separated, washed with water and then dried over anhydrous magnesium sulfate. The solvent was then removed by distillation under reduced pressure to obtain 8.91 g of yellow, oily ethyl 4-amino-2,5-difluoro-3-methylbenzoate.
[Compound]
Name
stannous chloride
Quantity
14.2 g
Type
reactant
Reaction Step One
Name
ethyl 4-azido-2,5-difluoro-3-methylbenzoate
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
60 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[N:1]([C:4]1[C:14]([F:15])=[CH:13][C:7]([C:8]([O:10][CH2:11][CH3:12])=[O:9])=[C:6]([F:16])[C:5]=1[CH3:17])=[N+]=[N-].C(OCC)C.O.[OH-].[Na+]>CO>[NH2:1][C:4]1[C:14]([F:15])=[CH:13][C:7]([C:8]([O:10][CH2:11][CH3:12])=[O:9])=[C:6]([F:16])[C:5]=1[CH3:17] |f:3.4|

Inputs

Step One
Name
stannous chloride
Quantity
14.2 g
Type
reactant
Smiles
Step Two
Name
ethyl 4-azido-2,5-difluoro-3-methylbenzoate
Quantity
10 g
Type
reactant
Smiles
N(=[N+]=[N-])C1=C(C(=C(C(=O)OCC)C=C1F)F)C
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
300 mL
Type
reactant
Smiles
C(C)OCC
Name
Quantity
100 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
60 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
after which the resulting mixture was stirred at the same temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The methanol was removed by distillation under reduced pressure
CUSTOM
Type
CUSTOM
Details
to the residue obtained
CUSTOM
Type
CUSTOM
Details
The organic layer formed
CUSTOM
Type
CUSTOM
Details
was separated
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was then removed by distillation under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
NC1=C(C(=C(C(=O)OCC)C=C1F)F)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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